molecular formula C25H29N7O B12416948 Cdk4/6-IN-13

Cdk4/6-IN-13

Cat. No.: B12416948
M. Wt: 443.5 g/mol
InChI Key: DEVYXOKAXWLJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk4/6-IN-13 is a compound that functions as an inhibitor of cyclin-dependent kinases 4 and 6. Cyclin-dependent kinases are a group of serine/threonine kinases that play a crucial role in regulating the cell cycle. Inhibition of cyclin-dependent kinases 4 and 6 has been shown to be effective in controlling the proliferation of cancer cells, particularly in hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer .

Preparation Methods

The synthesis of Cdk4/6-IN-13 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Cdk4/6-IN-13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

Cdk4/6-IN-13 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of cyclin-dependent kinases 4 and 6. In biology, it is used to investigate the role of cyclin-dependent kinases in cell cycle regulation and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, particularly hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. In industry, it is used in the development of new cancer therapies and as a reference compound in drug discovery .

Mechanism of Action

Cdk4/6-IN-13 exerts its effects by inhibiting the activity of cyclin-dependent kinases 4 and 6. These kinases are involved in the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle. By inhibiting cyclin-dependent kinases 4 and 6, this compound prevents the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest and inhibition of cancer cell proliferation. The molecular targets of this compound include cyclin-dependent kinases 4 and 6, and the pathways involved include the retinoblastoma protein pathway and the cell cycle regulation pathway .

Comparison with Similar Compounds

Cdk4/6-IN-13 is similar to other cyclin-dependent kinase inhibitors, such as palbociclib, ribociclib, and abemaciclib. this compound has unique properties that distinguish it from these compounds. For example, it may have different binding affinities, selectivity profiles, and pharmacokinetic properties. These differences can impact its efficacy and safety profile in clinical applications. Similar compounds include palbociclib, ribociclib, and abemaciclib, which are also used as inhibitors of cyclin-dependent kinases 4 and 6 .

Properties

Molecular Formula

C25H29N7O

Molecular Weight

443.5 g/mol

IUPAC Name

1-[8-methyl-12-(4-piperazin-1-ylanilino)-4-propan-2-yl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaen-7-yl]ethanone

InChI

InChI=1S/C25H29N7O/c1-15(2)21-14-32-23-20(16(3)22(17(4)33)24(32)29-21)13-27-25(30-23)28-18-5-7-19(8-6-18)31-11-9-26-10-12-31/h5-8,13-15,26H,9-12H2,1-4H3,(H,27,28,30)

InChI Key

DEVYXOKAXWLJRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CN2C3=NC(=NC=C13)NC4=CC=C(C=C4)N5CCNCC5)C(C)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.